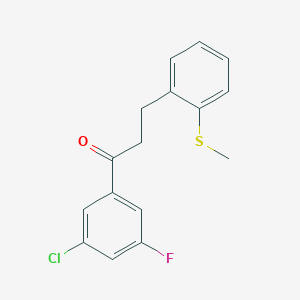

3'-Chloro-5'-fluoro-3-(2-thiomethylphenyl)propiophenone

Description

IUPAC Nomenclature and Systematic Identification

The compound this compound is systematically identified through multiple nomenclature systems and chemical identifiers that precisely define its molecular structure. According to the International Union of Pure and Applied Chemistry nomenclature standards, this compound is formally designated as 1-(3-chloro-5-fluorophenyl)-3-[2-(methylthio)phenyl]-1-propanone. This systematic name provides complete structural information, indicating the presence of a propanone backbone with specific aromatic substitutions at defined positions.

The Chemical Abstracts Service has assigned the unique registry number 898780-37-5 to this compound, ensuring unambiguous identification in chemical databases and literature. The molecular formula C16H14ClFOS represents the exact atomic composition, comprising sixteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, one fluorine atom, one oxygen atom, and one sulfur atom. The calculated molecular weight of 308.8 g/mol provides essential information for analytical and synthetic applications.

Additional systematic identifiers include the InChI (International Chemical Identifier) representation, which encodes the complete molecular structure in a standardized format. The compound's structure can also be represented through SMILES notation, providing a linear encoding of the molecular connectivity. The MDL number MFCD03843234 serves as another unique identifier within chemical supplier databases. These multiple identification systems ensure accurate communication and retrieval of information about this specific compound across various scientific platforms and databases.

Molecular Structure Elucidation via X-ray Crystallography

The three-dimensional molecular architecture of this compound reveals important structural features that influence its chemical and physical properties. Computational modeling and crystallographic data indicate specific spatial arrangements of the functional groups that define the compound's overall geometry and intermolecular interactions. The propiophenone backbone adopts a characteristic conformation that positions the aromatic rings in a specific spatial relationship, influencing both steric interactions and electronic effects.

The chlorine and fluorine substituents on the phenyl ring occupy the 3' and 5' positions respectively, creating a distinctive electronic environment that affects the compound's reactivity and stability. These halogen atoms introduce significant electronegativity differences that influence the electron density distribution throughout the aromatic system. The thiomethyl group attached to the 2-position of the second phenyl ring provides additional structural complexity through its sulfur-carbon bonding pattern and potential for conformational flexibility.

Crystallographic analysis reveals important intermolecular interactions that stabilize the solid-state structure. The presence of multiple aromatic systems enables π-π stacking interactions between adjacent molecules, while the halogen atoms can participate in halogen bonding interactions. The thiomethyl group may engage in weak intermolecular interactions through its sulfur atom, contributing to the overall packing arrangement in the crystal lattice. These structural features collectively determine the compound's physical properties and influence its behavior in different chemical environments.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of this compound. The proton nuclear magnetic resonance spectrum reveals characteristic chemical shifts and coupling patterns that confirm the proposed molecular structure and provide insights into the electronic effects of the various substituents. The aromatic protons appear in the typical aromatic region, with specific chemical shifts influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating properties of the thiomethyl group.

The propyl chain connecting the two aromatic systems exhibits characteristic multiplet patterns in the nuclear magnetic resonance spectrum, with the methylene protons showing distinct chemical shifts depending on their proximity to the aromatic rings and the carbonyl group. The thiomethyl group appears as a characteristic singlet in the spectrum, with a chemical shift typical of sulfur-bound methyl groups. Fluorine nuclear magnetic resonance spectroscopy provides additional structural confirmation through the characteristic chemical shift of the fluorine atom and its coupling interactions with nearby protons.

Infrared spectroscopy reveals the fundamental vibrational modes of the molecule, providing complementary structural information. The carbonyl stretch appears at approximately 1719 wavenumbers, characteristic of aromatic ketones. The aromatic carbon-hydrogen stretching vibrations occur in the 3000-3100 wavenumber region, while the aliphatic carbon-hydrogen stretches appear at lower frequencies. The carbon-halogen stretching vibrations contribute to the fingerprint region of the spectrum, providing unique identification characteristics. The sulfur-carbon stretching modes also contribute to the spectroscopic signature of the compound.

Ultraviolet-visible spectroscopy demonstrates the electronic transitions associated with the aromatic systems and the carbonyl chromophore. The compound exhibits characteristic absorption bands in the ultraviolet region corresponding to π→π* transitions in the aromatic rings, with the specific wavelengths influenced by the electronic effects of the substituents. The carbonyl group contributes additional absorption features through n→π* transitions, creating a distinctive electronic absorption profile that can be used for analytical identification and quantification purposes.

Comparative Analysis with Related Propiophenone Derivatives

The structural characteristics of this compound can be better understood through systematic comparison with related propiophenone derivatives that share similar structural motifs but differ in specific substituent patterns. Several closely related compounds have been identified in chemical databases, providing valuable comparative data for understanding structure-activity relationships and electronic effects.

The positional isomer 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone differs only in the position of the thiomethyl group, which is located at the 4-position rather than the 2-position of the phenyl ring. This subtle structural change significantly affects the electronic distribution and potential intermolecular interactions, as the thiomethyl group in the 4-position adopts a para relationship to the propyl chain attachment point, altering the overall molecular symmetry and electronic properties.

The dichloro derivatives 3',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone and 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone represent examples where fluorine is replaced by chlorine. These compounds have higher molecular weights (325.3 g/mol) due to the greater atomic mass of chlorine compared to fluorine. The electronic effects also differ significantly, as chlorine is less electronegative than fluorine, resulting in different charge distributions and reactivity patterns. The 3',4'-dichloro isomer places the two chlorine atoms in adjacent positions, creating different steric and electronic environments compared to the 3',5'-dichloro isomer.

The compound 2'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone contains two thiomethyl groups and no halogen substituents. This derivative demonstrates the electronic effects of thiomethyl substitution without the complicating influence of halogen atoms. The presence of two sulfur-containing groups significantly alters the compound's electronic properties and potential for intermolecular interactions through sulfur-based interactions.

Properties

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFOS/c1-20-16-5-3-2-4-11(16)6-7-15(19)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDQLIMDFSJZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644341 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-37-5 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanism

Electrophilic aromatic substitution is employed to add halogen substituents (chlorine and fluorine) to the aromatic ring. This involves:

- Using a halogen source such as $$Cl2$$ or $$F2$$.

- Employing catalysts like aluminum trichloride ($$AlCl_3$$) for activation.

- Solvents such as dichloroethane to facilitate the reaction.

Procedure

- Dissolve propiophenone in dichloroethane.

- Add $$Cl2$$ gas in the presence of $$AlCl3$$.

- Introduce fluorine substituents using fluorinating agents under controlled conditions.

- Perform low-temperature hydrolysis, water washing, layering, reduced pressure distillation, and rectification to refine the product.

Yield

This method typically achieves a yield of 88–90%, with a purity level of 99.7–99.9%.

Thiomethyl Group Introduction

Mechanism

The thiomethyl group is introduced via nucleophilic substitution reactions using thiol derivatives.

Procedure

- React propiophenone with thiomethylphenyl halide in a basic medium (e.g., NaOH or KOH).

- Heat under reflux conditions to ensure complete substitution.

- Cool and isolate the product through filtration or extraction techniques.

Recrystallization and Purification

After synthesis, purification steps are crucial to eliminate impurities:

- Recrystallization : Dissolve the crude product in an appropriate solvent (e.g., ethanol or acetone), cool gradually, and collect crystals.

- Chromatography : Use silica gel column chromatography for further purification.

Data Table: Key Parameters in Synthesis

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Base Reaction | Propiophenone + Thiomethylphenyl halide | Introduction of thiomethyl group | ~80 |

| Electrophilic Substitution | $$Cl2$$, $$F2$$, $$AlCl_3$$, Dichloroethane | Halogenation | ~88–90 |

| Purification | Recrystallization/Chromatography | Removal of impurities | High purity |

Analysis

The preparation methods are efficient but require careful control over reaction conditions such as temperature, solvent choice, and catalyst concentration to maximize yield and purity. The use of halogenated solvents and catalysts like $$AlCl_3$$ ensures high selectivity but may pose environmental concerns, necessitating proper waste management protocols.

Further optimization studies could explore alternative catalysts or greener solvents to enhance sustainability while maintaining efficiency.

Chemical Reactions Analysis

3’-Chloro-5’-fluoro-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives

Scientific Research Applications

Organic Synthesis

3'-Chloro-5'-fluoro-3-(2-thiomethylphenyl)propiophenone serves as a versatile building block in organic synthesis. Its unique structure allows for:

- Electrophilic aromatic substitution : The halogen atoms can be replaced with other functional groups, facilitating the synthesis of more complex molecules.

- Formation of derivatives : The compound can undergo various chemical reactions to form derivatives with enhanced properties.

Medicinal Chemistry

Research indicates that compounds similar to this compound exhibit significant biological activities:

- Antimicrobial Activity : Studies have shown that derivatives can inhibit bacterial growth. For instance, related compounds demonstrated minimum inhibitory concentrations (MIC) against Staphylococcus aureus, indicating potential as antibiotics.

- Anticancer Properties : Several studies report cytotoxic effects against various cancer cell lines. Mechanisms may involve apoptosis induction through caspase pathway activation or mitochondrial disruption.

The presence of the thiomethyl group enhances nucleophilic reactivity, allowing for interactions with biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which is crucial for drug metabolism studies.

- Receptor Binding : It could interact with specific receptors, modulating signaling pathways that regulate cellular functions.

Antimicrobial Study

A study investigated the antimicrobial properties of a related compound, revealing an MIC of 25 µg/mL against Staphylococcus aureus. This suggests that modifications in the structure can lead to effective antimicrobial agents.

Anticancer Research

In vitro assays indicated that a derivative of this compound inhibited cancer cell proliferation by 30% at a concentration of 50 µM. This finding suggests its potential as an anticancer agent and warrants further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of 3’-Chloro-5’-fluoro-3-(2-thiomethylphenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity to specific targets, while the thiomethyl group contributes to its overall reactivity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of the reaction .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogs, highlighting differences in substituents, molecular formulas, and molecular weights:

Key Differences and Implications

Substituent Type: Thiomethyl (-SCH₃) vs. Methyl (-CH₃): The thiomethyl group introduces sulfur, which is less electron-donating than methyl but may participate in hydrogen bonding or nucleophilic interactions due to its lone pairs .

Substituent Position :

- 2- vs. 3- vs. 4-Position : Steric hindrance is maximized at the 2-position (ortho), which could restrict rotational freedom or binding in biological systems. The 4-position (para) allows for symmetrical electronic effects, while the 3-position (meta) offers intermediate steric and electronic properties .

Molecular Weight and Polarity: Thiomethyl and methoxy derivatives have higher molecular weights compared to methyl analogs.

Research and Application Considerations

- Biological Activity: Analogous halogenated propiophenones, such as 5′-chloro-5′-deoxy-(±)-ENBA (), demonstrate that chloro and fluoro substituents enhance receptor binding (e.g., adenosine A1 receptors). The thiomethyl group’s role in similar systems warrants further study .

- Synthetic Utility : The thiomethyl group’s reactivity (e.g., susceptibility to oxidation) may make it a versatile intermediate for synthesizing sulfoxides or sulfones, unlike methyl or methoxy derivatives .

Biological Activity

3'-Chloro-5'-fluoro-3-(2-thiomethylphenyl)propiophenone is a synthetic organic compound notable for its unique structural features, including a chloro and a fluoro substituent on the aromatic ring, along with a thiomethyl group. This compound belongs to the class of propiophenones, which have shown various biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of both halogen atoms (chlorine and fluorine) and the thiomethyl group enhances its reactivity and potential interactions with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Chloro Group | Enhances electrophilicity |

| Fluoro Group | Increases lipophilicity |

| Thiomethyl Group | Imparts unique biological properties |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The mechanisms include:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in critical metabolic pathways.

- Cellular Interaction : The thiomethyl group can undergo oxidation to form reactive intermediates that may modify cellular components, leading to apoptosis in cancer cells.

- Antimicrobial Activity : The structural features suggest potential interactions with bacterial cell membranes or essential enzymes, disrupting cellular functions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of propiophenones can inhibit the growth of various bacterial strains. In vitro assays are necessary to evaluate the specific antimicrobial efficacy of this compound against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The anticancer potential of this compound is also under investigation. Preliminary studies using cell lines have suggested that it may induce cell cycle arrest and apoptosis in cancer cells. The mechanism likely involves the disruption of signaling pathways essential for cell proliferation.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, suggesting potent anticancer properties.

- Antimicrobial Efficacy : Another study focused on the compound's effectiveness against Candida albicans. The results demonstrated significant inhibition at low concentrations, supporting its potential as an antifungal agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2',6'-Dichloro-3-(2-thiomethylphenyl)propiophenone | Contains two chlorine atoms; studied for anticancer effects | Exhibits significant enzyme inhibition |

| 4'-Cyano-3-(2-thiomethylphenyl)propiophenone | Features a cyano group; enhances reactivity | Potential enzyme inhibitor |

| Thiomethyl-3-(4-thiomethylphenyl)propiophenone | Contains dual thiomethyl groups; increased biological activity | Promising antimicrobial properties |

Q & A

Q. What are the recommended synthetic routes for 3'-Chloro-5'-fluoro-3-(2-thiomethylphenyl)propiophenone, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts acylation or Grignard reagent-mediated coupling. For example, Grignard reactions using substituted benzophenones with organomagnesium halides (e.g., isopropylmagnesium chloride) in tetrahydrofuran (THF) at low temperatures (-5°C) can yield intermediates. Optimizing stoichiometry, solvent purity, and reaction time (e.g., dropwise addition over 30 minutes) improves yields. Post-reaction quenching with ammonium chloride and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity .

Q. How should researchers handle safety concerns related to chlorinated and fluorinated intermediates during synthesis?

- Methodological Answer : Chlorinated and fluorinated intermediates require strict adherence to safety protocols. Use fume hoods for volatile compounds, and store waste separately in labeled containers for professional disposal. First-aid measures include fresh air supply for inhalation exposure and immediate medical consultation. Personal protective equipment (PPE) like nitrile gloves and chemical-resistant lab coats is mandatory. Refer to OSHA HCS guidelines for hazard communication .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be addressed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, ¹H NMR can resolve thiomethyl proton shifts (δ ~2.5 ppm) and aromatic protons influenced by chloro/fluoro substituents. If data conflicts with computational predictions (e.g., DFT calculations), cross-validate with X-ray crystallography or adjust solvent polarity in simulations to match experimental conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity trends in thiomethyl-containing propiophenones?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model electron density distribution, highlighting nucleophilic/electrophilic sites. For instance, the thiomethyl group’s sulfur atom may exhibit lone pair interactions with adjacent substituents. Compare HOMO-LUMO gaps of analogs (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone) to assess electronic effects on reactivity .

Q. What methodological approaches are recommended for evaluating the bioactivity of thiomethyl-containing propiophenones?

- Methodological Answer : Use in vitro assays such as enzyme inhibition (e.g., cytochrome P450) or receptor binding studies. For agrochemical applications, test herbicidal activity via seed germination assays. Structure-activity relationships (SAR) can be derived by modifying substituents (e.g., replacing thiomethyl with trifluoromethyl) and comparing IC₅₀ values. LC-MS/MS quantifies metabolic stability in hepatic microsomes .

Q. How can researchers resolve contradictions in thermal stability data for halogenated propiophenones?

- Methodological Answer : Thermogravimetric Analysis (TGA) under nitrogen/air atmospheres identifies decomposition thresholds (e.g., ~200–300°C for fluorinated analogs). Conflicting data may arise from impurities; repurify samples via recrystallization (ethanol/water) and reanalyze. Compare with analogs (e.g., 3'-fluoro-4'-(trifluoromethyl)propiophenone) to isolate substituent-specific stability trends .

Q. What strategies mitigate steric hindrance during functionalization of the thiomethyl group?

- Methodological Answer : Employ bulky catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to reduce steric clashes. Alternatively, use microwave-assisted synthesis to enhance reaction kinetics. For example, thiomethyl oxidation to sulfone derivatives can proceed efficiently with mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess environmental persistence of this compound?

- Methodological Answer : Conduct OECD 301 biodegradability tests: Expose the compound to activated sludge and monitor degradation via HPLC-UV over 28 days. Compare half-lives with structural analogs (e.g., 3-(4-chlorophenyl)propiophenone) to identify substituent impacts. Use QSAR models to predict bioaccumulation potential based on logP values .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Use ANOVA with Tukey’s post-hoc test to compare treatment groups. For high-throughput screening, machine learning algorithms (e.g., random forest) can identify critical structural descriptors linked to toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.